molecular formula C6H3Br4N B8695341 3,6-Dibromo-2-(dibromomethyl)pyridine CAS No. 1215183-86-0

3,6-Dibromo-2-(dibromomethyl)pyridine

Cat. No.: B8695341
CAS No.: 1215183-86-0
M. Wt: 408.71 g/mol
InChI Key: CRYWSNALKAICNG-UHFFFAOYSA-N
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Description

3,6-Dibromo-2-(dibromomethyl)pyridine (CAS: 1215183-86-0; molecular formula: C₆H₃Br₄N; molecular weight: 408.71) is a halogenated pyridine derivative characterized by four bromine substituents: two at positions 3 and 6 of the pyridine ring and a dibromomethyl group at position 2 . This compound is synthesized via bromination reactions, often involving intermediates like 2-picoline derivatives and reagents such as N-bromosuccinimide (NBS) under controlled conditions .

Properties

CAS No.

1215183-86-0

Molecular Formula

C6H3Br4N

Molecular Weight

408.71 g/mol

IUPAC Name

3,6-dibromo-2-(dibromomethyl)pyridine

InChI

InChI=1S/C6H3Br4N/c7-3-1-2-4(8)11-5(3)6(9)10/h1-2,6H

InChI Key

CRYWSNALKAICNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1Br)C(Br)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to achieve high purity and yield. The use of advanced brominating agents and catalysts is common to optimize the process.

Mechanism of Action

The mechanism of action of 3,6-Dibromo-2-(dibromomethyl)pyridine involves its ability to participate in various chemical reactions due to the presence of multiple bromine atoms. These bromine atoms make the compound highly reactive towards nucleophiles, allowing it to form covalent bonds with various substrates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reactants used .

Comparison with Similar Compounds

3,6-Dibromo-2-(trifluoromethyl)pyridine

  • Structure : Replaces the dibromomethyl group with a trifluoromethyl (-CF₃) group at position 2.
  • Properties : Molecular formula C₆H₂Br₂F₃N; molecular weight 304.89; predicted density 2.052 g/cm³; boiling point 211.5°C .
  • Key Differences :
    • The trifluoromethyl group introduces strong electron-withdrawing effects, altering reactivity compared to the dibromomethyl group.
    • Lower molecular weight and higher volatility due to reduced bromine content.
  • Applications : Used in agrochemicals and pharmaceuticals where fluorine’s metabolic stability is advantageous .

2,5-Dibromo-3,6-dimethylpyridine

  • Structure : Contains bromine at positions 2 and 5, with methyl groups at positions 3 and 4.
  • Properties : CAS 38749-93-8; molecular formula C₇H₆Br₂N; molecular weight 267.95 .
  • Key Differences :
    • Methyl groups enhance steric hindrance, reducing nucleophilic substitution reactivity.
    • Lower bromine content (2 vs. 4 Br atoms) decreases halogen-related toxicity and cost.
  • Applications : Intermediate in organic synthesis for ligands and coordination complexes .

2-Bromo-6-(dibromomethyl)pyridine

  • Structure : Bromine at position 2 and a dibromomethyl group at position 5.
  • Properties : Molecular formula C₆H₃Br₃N; molecular weight 329.81 .
  • Key Differences :
    • Positional isomerism affects electronic distribution; the dibromomethyl group at position 6 may influence regioselectivity in reactions.
    • Lower bromine content reduces density and thermal stability compared to the target compound.
  • Applications : Used in cross-coupling reactions and as a building block for functionalized pyridines .

5-(Dibromomethyl)-3-methyl-6-nitrobenzoxazolone

  • Structure : A benzoxazolone derivative with a dibromomethyl group at position 5, methyl at position 3, and nitro at position 6.
  • Properties: Synthesized via TDAE (tetrakis(dimethylamino)ethylene)-mediated reactions; forms oxiranes with aromatic aldehydes .
  • Nitro and methyl groups modify electronic and steric profiles, affecting reaction yields (e.g., 46–72% in oxirane formation) .
  • Applications : Explored in the synthesis of bioactive heterocycles and antitumor agents .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Density (g/cm³) Boiling Point (°C)
3,6-Dibromo-2-(dibromomethyl)pyridine 1215183-86-0 C₆H₃Br₄N 408.71 Br (3,6), CHBr₂ (2) N/A N/A
3,6-Dibromo-2-(trifluoromethyl)pyridine 1211588-54-3 C₆H₂Br₂F₃N 304.89 Br (3,6), CF₃ (2) 2.052 211.5
2,5-Dibromo-3,6-dimethylpyridine 38749-93-8 C₇H₆Br₂N 267.95 Br (2,5), CH₃ (3,6) N/A N/A
2-Bromo-6-(dibromomethyl)pyridine N/A C₆H₃Br₃N 329.81 Br (2), CHBr₂ (6) N/A N/A
5-(Dibromomethyl)-3-methyl-6-nitrobenzoxazolone N/A C₉H₅Br₂NO₄ 367.95 CHBr₂ (5), CH₃ (3), NO₂ (6) N/A N/A

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